molecular formula C5H9Cl2N3S B6607564 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride CAS No. 2839156-43-1

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride

Cat. No.: B6607564
CAS No.: 2839156-43-1
M. Wt: 214.12 g/mol
InChI Key: PTPQWEUXBCQXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride is a heterocyclic compound with a unique structure that combines a pyrrole ring and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride typically involves the annulation of the pyrrole ring to the thiazole ring. One common method involves the reaction of a pyrrole derivative with a thiazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride is unique due to its specific combination of a pyrrole and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.2ClH/c6-5-8-3-1-7-2-4(3)9-5;;/h7H,1-2H2,(H2,6,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPQWEUXBCQXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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